

Application Notes and Protocols for Studying 4-Methyl-2-oxopentanoate Signaling

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Compound of Interest

Compound Name: 4-Methyl-2-oxopentanoate

Cat. No.: B1228126

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Introduction

4-Methyl-2-oxopentanoate, also known as α -ketoisocaproic acid (KIC), is a key metabolite of the branched-chain amino acid L-leucine.[1] It plays a significant role in energy metabolism and acts as a signaling molecule in various cellular processes.[2][3] Dysregulation of KIC metabolism is associated with metabolic disorders such as Maple Syrup Urine Disease (MSUD), where its accumulation leads to severe neurological damage.[4][5][6]

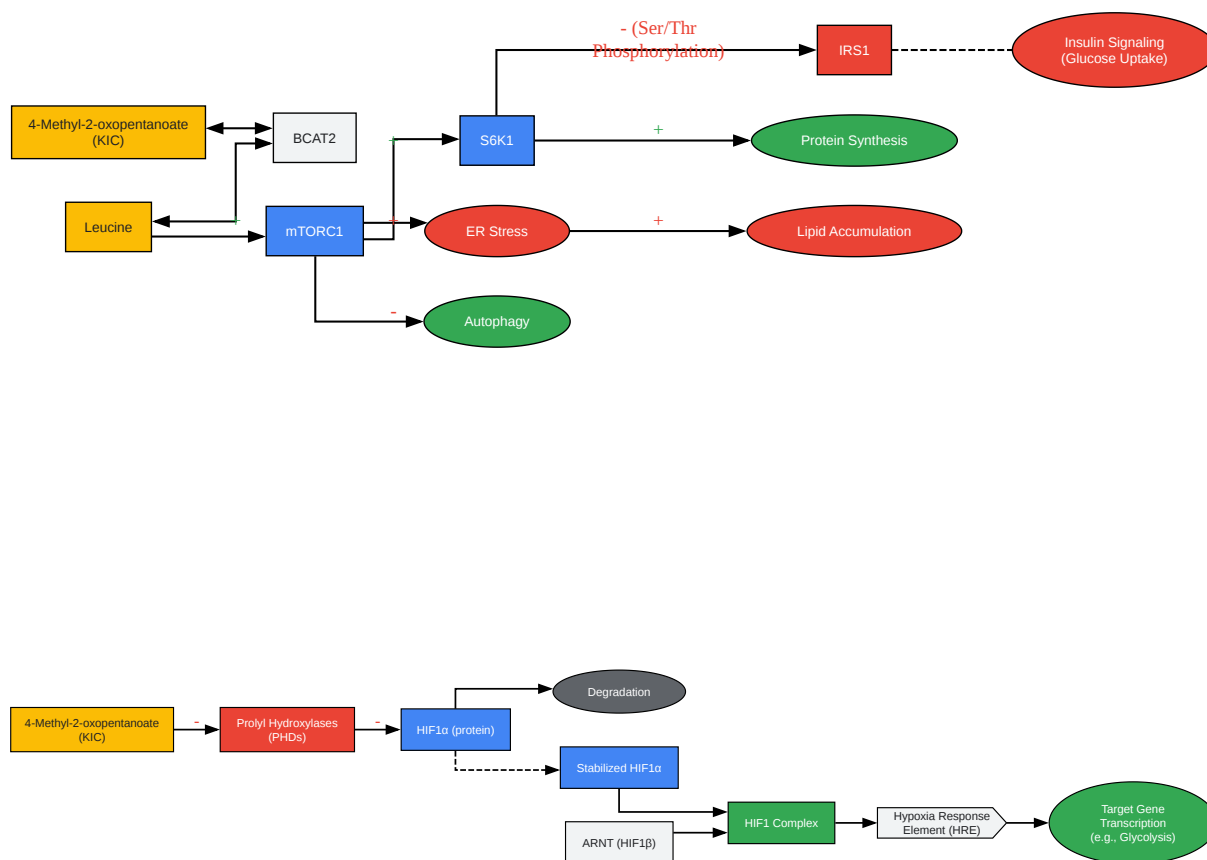
Recent studies have highlighted the multifaceted role of KIC in modulating critical signaling pathways, including the mTOR and HIF1 α pathways.[2][6][7] KIC has been shown to influence protein synthesis, lipid metabolism, insulin sensitivity, and cellular stress responses.[3][8][9] These application notes provide a comprehensive guide for designing and conducting experiments to investigate the signaling properties of **4-Methyl-2-oxopentanoate**.

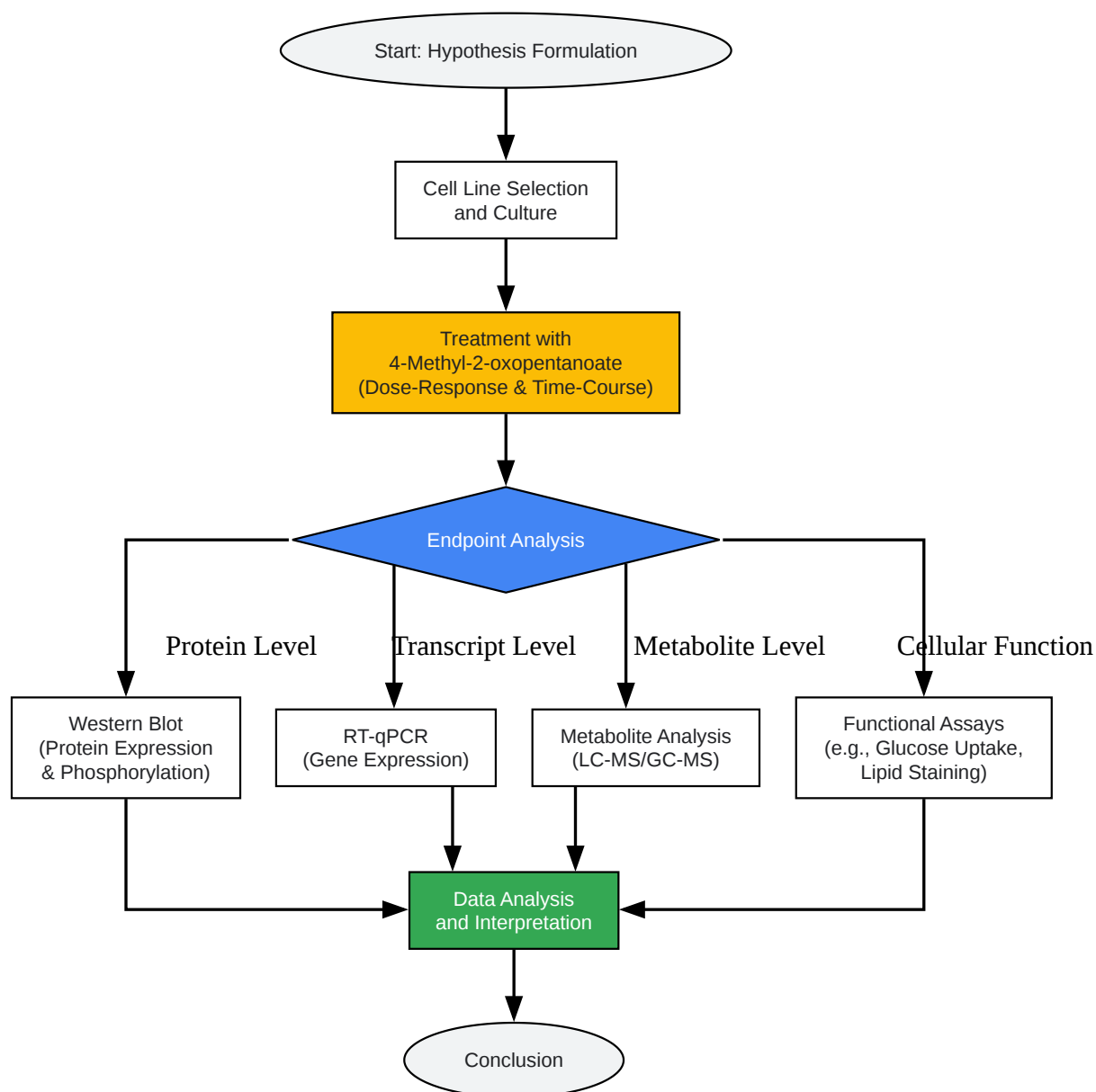
Key Signaling Pathways

mTOR Signaling

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. KIC, being a derivative of leucine, can stimulate the mTORC1 signaling pathway.[6][10] This activation can promote protein synthesis in skeletal muscle.[2][3] However, chronic activation of mTORC1 by metabolites like KIC has been linked to the development of insulin resistance through the inhibitory phosphorylation of Insulin Receptor Substrate 1 (IRS-

1).[6][11][12] Furthermore, impaired mTOR signaling by KIC can lead to increased endoplasmic reticulum (ER) stress and lipid accumulation in preadipocytes.[2][3][8]





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